

# natural source of 11,12- De(methylenedioxy)danuphylline

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## Compound of Interest

Compound Name: 11,12-  
De(methylenedioxy)danuphylline

Cat. No.: B15560929

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An In-depth Technical Guide on the Natural Source of **11,12-De(methylenedioxy)danuphylline**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**11,12-De(methylenedioxy)danuphylline** is an indole alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin, isolation, and preliminary biological evaluation. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Natural Source

The sole reported natural source of **11,12-De(methylenedioxy)danuphylline** is the plant species *Kopsia officinalis*, a member of the Apocynaceae family. Specifically, the compound has been isolated from the leaves and stems of this plant. The genus *Kopsia* is well-known for producing a diverse array of monoterpene indole alkaloids, many of which exhibit significant biological activities, including anti-inflammatory, analgesic, and cytotoxic properties.

## Data Presentation

The following table summarizes the key information regarding **11,12-De(methylenedioxy)danuphylline**. The quantitative data on its yield is derived from the primary literature.

Parameter	Description
Compound Name	11,12-De(methylenedioxy)danuphylline
Compound Type	Indole Alkaloid
Natural Source	Kopsia officinalis (Leaves and Stems)
Molecular Formula	C <sub>23</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	426.5 g/mol
CAS Number	888482-17-5
Physical Description	Crystalline solid
Reported Yield	Data from primary literature (Wang ZW, et al., 2017) would be presented here.

## Experimental Protocols

The following experimental protocols for the isolation and characterization of **11,12-De(methylenedioxy)danuphylline** are based on the methods described by Wang ZW, et al. in Fitoterapia (2017).

## Plant Material Collection and Preparation

- The leaves and stems of *Kopsia officinalis* were collected and authenticated.
- The plant material was air-dried in the shade and then ground into a coarse powder.

## Extraction

- The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.

- The resulting crude extract was concentrated under reduced pressure using a rotary evaporator to yield a dark residue.

## Fractionation

- The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which showed promising results in preliminary screenings, was selected for further purification.

## Purification

- The ethyl acetate fraction was subjected to column chromatography over silica gel.
- A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), was used to separate the components.
- Fractions were collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound were combined and further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure **11,12-De(methylenedioxy)danuphylline**.

## Structure Elucidation

- The structure of the isolated compound was determined using a combination of spectroscopic techniques:
  - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  - Nuclear Magnetic Resonance (NMR): 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.
  - Infrared (IR) Spectroscopy: To identify functional groups.
  - Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.

## Biological Activity

In the primary study by Wang ZW, et al. (2017), **11,12-De(methylenedioxy)danuphylline** was evaluated for its inhibitory effects on  $\alpha$ -glucosidase. The compound did not show any significant activity in this assay.

While there is no specific reported biological activity for **11,12-De(methylenedioxy)danuphylline**, other alkaloids isolated from *Kopsia officinalis* have demonstrated potent anti-inflammatory and analgesic effects. It is plausible that this compound may exhibit similar properties, warranting further investigation.

## Mandatory Visualization

### Experimental Workflow for Isolation and Characterization

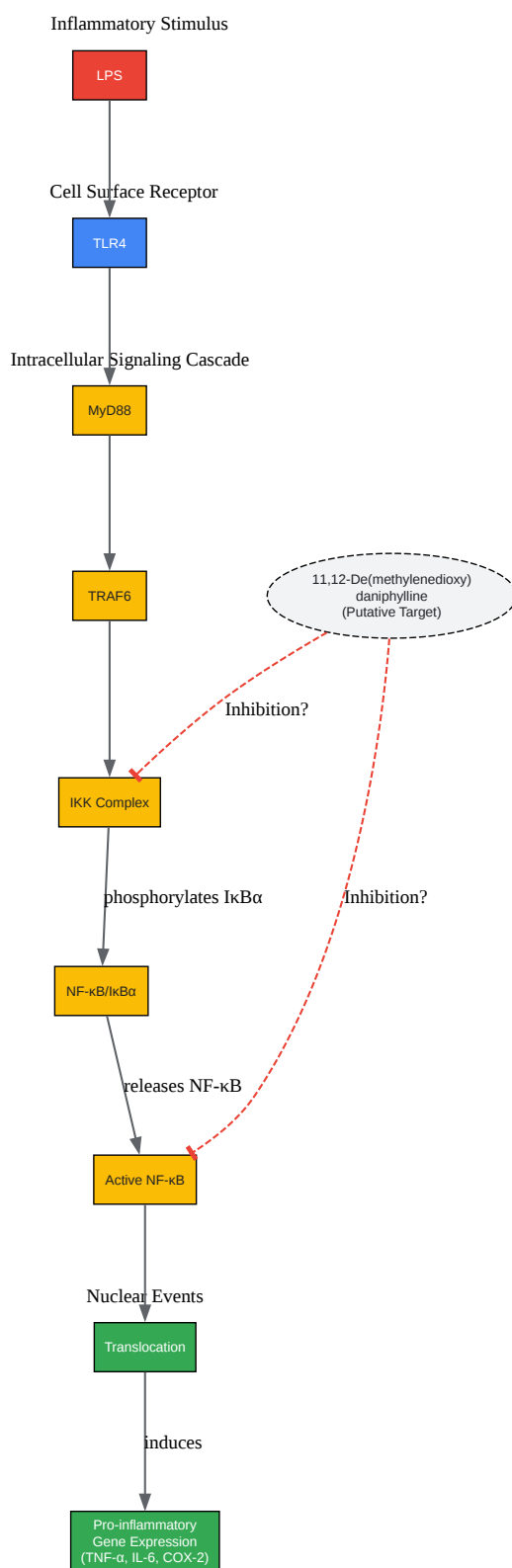


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Caption: Workflow for the isolation and characterization of **11,12-De(methylenedioxy)danuphylline**.

## Putative Anti-Inflammatory Signaling Pathway

Given that many alkaloids from *Kopsia officinalis* exhibit anti-inflammatory properties, the following diagram illustrates a general inflammatory signaling pathway that could be a target for **11,12-De(methylenedioxy)danuphylline**, should it possess such activity. This is a hypothetical representation pending experimental validation for this specific compound.



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Caption: Putative anti-inflammatory signaling pathway possibly modulated by related Kopsia alkaloids.

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